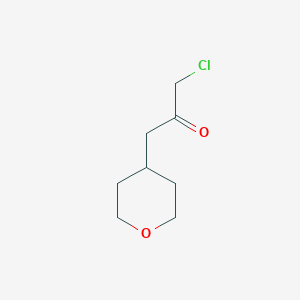
1-Chloro-3-(oxan-4-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloro-3-(oxan-4-yl)propan-2-one” is a chemical compound with the CAS Number: 1936097-26-5 . It has a molecular weight of 162.62 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, related compounds such as “2-chloro-1-(oxan-4-yl)propan-1-one” have been synthesized and studied . More research is needed to provide a detailed synthesis analysis for “this compound”.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 162.62 . It is in liquid form .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Compounds similar to 1-Chloro-3-(oxan-4-yl)propan-2-one are often involved in synthetic pathways for creating complex molecules. For example, the Henbest reduction is a method for the preparation of axial alcohols in steroid chemistry, highlighting the importance of specific organic transformations in synthesizing biologically active compounds (Browne & Kirk, 1969). Similarly, the synthesis of monomers for adhesive polymers demonstrates the role of organic synthesis in material science, indicating potential applications in developing new materials with specific properties (Moszner et al., 2006).
Catalysis and Oxidation Reactions
Compounds with functionalities similar to this compound may serve as catalysts or substrates in oxidation reactions. The development of an efficient alcohol oxidation system using recyclable hypervalent iodine(III) reagent showcases the potential of these compounds in environmentally benign chemical processes (Li & Zhang, 2009).
Molecular Modeling and Drug Design
The structure-activity relationship studies of organic compounds provide insights into designing new drugs and understanding their interactions with biological targets. For instance, the synthesis and self-assembly of amphiphilic zinc chlorophyll derivatives for potential applications in photodynamic therapy (Takahashi et al., 2013) illustrate how modifications of organic molecules can lead to new therapeutic agents.
Environmental Chemistry
Research on the transformation of chlorinated compounds by microbial action, such as the work by Bosma and Janssen (1998) on Methylosinus trichosporium OB3b, highlights the environmental relevance of understanding the degradation pathways of organochlorine pollutants (Bosma & Janssen, 1998). This knowledge is crucial for developing bioremediation strategies to address pollution.
Safety and Hazards
The safety information for “1-Chloro-3-(oxan-4-yl)propan-2-one” indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation .
Propiedades
IUPAC Name |
1-chloro-3-(oxan-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJSGLZZDPGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)
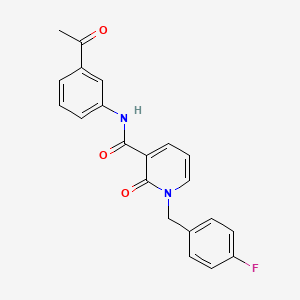

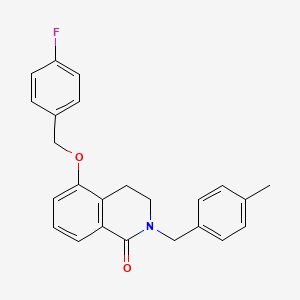
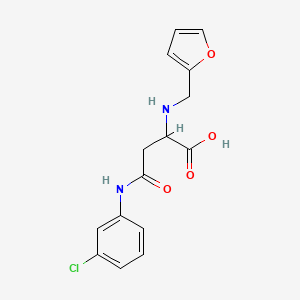
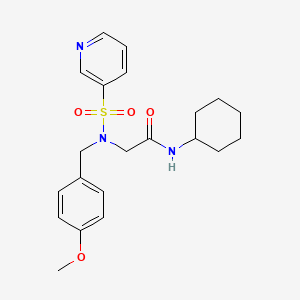
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)

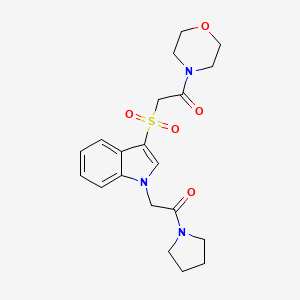
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)
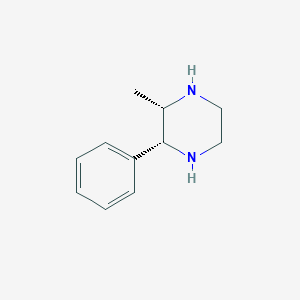
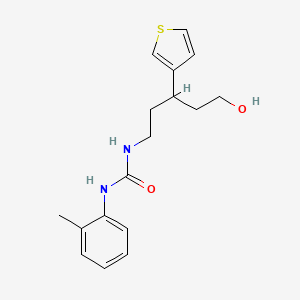

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757534.png)